molecular formula C40H77NO11S B1163727 N-Hexadecanoyl-sulfatide

N-Hexadecanoyl-sulfatide

Cat. No.: B1163727
M. Wt: 780
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexadecanoyl-sulfatide (C16 Sulfatide) is a sulfated glycosphingolipid with the molecular formula C₄₀H₇₇NO₁₁S and a molecular weight of 780.1 g/mol . Structurally, it consists of a sulfated galactose head group linked to a ceramide backbone containing a C16:0 (hexadecanoyl) fatty acid chain and a sphingosine (d18:1) base . It is naturally abundant in pig brain and plasma and plays critical roles in neural function, including modulating neurite outgrowth and myelin stability . Elevated levels of this compound are observed in methylmalonic aciduria (MLD) and multiple sclerosis, making it a biomarker and therapeutic target .

Key physicochemical properties include:

  • Solubility: Chlorform:methanol (2:1) .
  • Purity: >98% by TLC .
  • Storage: Stable at -20°C .

Properties

Molecular Formula

C40H77NO11S

Molecular Weight

780

Appearance

Unit:1 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C16:0-Sulfatide;  N-Palmitoyl-sphingosyl-beta-D-galactoside-3-sulfate;  N-Palmitoyl-sulfatide

Origin of Product

United States

Scientific Research Applications

Neurobiology and Alzheimer’s Disease

Research has highlighted the role of sulfatides, including N-Hexadecanoyl-sulfatide, in neuronal function and Alzheimer's disease pathology. Studies indicate that sulfatides facilitate the clearance of amyloid-β peptides via apolipoprotein E-mediated mechanisms. This process is vital for maintaining neuronal health and preventing amyloid plaque formation, which is a hallmark of Alzheimer's disease. The sulfate galactose moiety of sulfatides has been identified as essential for this clearance mechanism .

Case Study: Amyloid-β Clearance

  • Objective: Investigate the role of sulfatides in amyloid-β peptide metabolism.
  • Methodology: Utilized H4-APPwt cell lines to assess the impact of sulfatide supplementation on amyloid-β clearance.
  • Findings: Sulfatides enhanced binding to apoE-associated vesicles, promoting endocytosis and clearance of amyloid-β peptides .

Myelin and Axon Growth Inhibition

Sulfatides are integral to myelin structure and function. They have been identified as inhibitors of neurite outgrowth in retinal ganglion cells. In vitro studies demonstrated that myelin lacking sulfatides exhibited reduced inhibitory effects on axon growth, suggesting that this compound contributes to the failure of axonal regeneration in the central nervous system .

Case Study: Neurite Outgrowth Inhibition

  • Objective: Assess the inhibitory effects of sulfatides on axon growth.
  • Methodology: Analyzed retinal ganglion cell cultures exposed to myelin with varying levels of sulfatide.
  • Findings: Myelin with sulfatides significantly inhibited neurite outgrowth compared to myelin lacking these lipids .

Lipid Metabolism and Disease Markers

This compound has been studied as a biomarker for various diseases, including chronic kidney disease. Research indicates that sulfatide levels can be altered in pathological states, providing insights into lipid metabolism dysregulation associated with chronic conditions .

Case Study: Chronic Kidney Disease

  • Objective: Examine serum sulfatide levels in chronic kidney dysfunction.
  • Methodology: Utilized 5/6 nephrectomy mouse models to evaluate changes in serum sulfatide concentrations.
  • Findings: The study found that chronic kidney disease states resulted in decreased levels of serum sulfatides, indicating potential diagnostic value .

Analytical Techniques for Sulfatide Quantification

The quantification of this compound and other sulfatides is crucial for understanding their biological roles. Advanced analytical methods such as high-performance liquid chromatography (HPLC) have been developed for accurate measurement of sulfatide concentrations in various biological samples.

Methodology Overview

TechniqueDescription
HPLCUsed for separating and quantifying sulfatides from biological matrices.
Mass SpectrometryProvides detailed molecular characterization and quantification.
Lipid Extraction ProtocolsEmploys chloroform-methanol mixtures for efficient lipid extraction from tissues.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfatides

Compound Name Fatty Acid Chain Molecular Formula Molecular Weight Key Biological Roles Applications Source
This compound C16:0 (saturated) C₄₀H₇₇NO₁₁S 780.1 Inhibits retinal neurite growth; MLD biomarker Internal standard for lipid quantitation Pig brain, semisynthetic bovine
N-Dodecanoyl-sulfatide (C12:0) C12:0 (saturated) C₃₆H₆₉NO₁₁S 724.0 Role in membrane microdomain organization Model for short-chain lipid studies Synthetic
N-Octadecanoyl-sulfatide (C18:0) C18:0 (saturated) C₄₂H₈₁NO₁₁S 808.1 Enhances myelin stability Neurodegeneration research Synthetic/bovine
N-Octadecenoyl-sulfatide (C18:1) C18:1 (unsaturated) C₄₂H₇₉NO₁₁S 806.1 Modulates membrane fluidity Studies on lipid-protein interactions Synthetic
N-Tetracosanoyl-sulfatide (C24:0) C24:0 (saturated) C₄₈H₉₃NO₁₁S 900.3 Accumulates in Niemann-Pick disease Lysosomal storage disorder diagnostics Semisynthetic

Structural and Physicochemical Differences

  • Chain Length and Hydrophobicity :

    • Longer chains (e.g., C24:0) increase hydrophobicity, affecting membrane integration and lipid raft formation. C16:0 balances solubility and membrane association .
    • Unsaturated chains (e.g., C18:1) reduce packing density, enhancing membrane fluidity compared to saturated analogs .
  • Solubility: All sulfatides are soluble in chloroform:methanol mixtures, but longer chains (C24:0) may require higher solvent ratios for dissolution .

Preparation Methods

Deacylation and Reacylation of Natural Sulfatides

The most widely reported method for synthesizing N-hexadecanoyl-sulfatide involves deacylation of bovine brain-derived sulfatides followed by reacylation with palmitoyl chloride. This approach preserves the native glycosphingolipid structure while introducing the C16:0 acyl chain.

Deacylation Protocol

Natural sulfatides are treated with mild alkaline conditions (e.g., 0.1 N NaOH in methanol/water) to hydrolyze the acyl group without cleaving the glycosidic bond or sulfate moiety. The reaction is typically conducted at 37°C for 4–6 hours, yielding lyso-sulfatide (sphingosine base attached to sulfated galactose). Excess alkali is neutralized with acetic acid, and the product is purified via solvent extraction (chloroform/methanol/water).

Reacylation with Hexadecanoyl Chloride

Lyso-sulfatide is reacted with palmitoyl chloride in anhydrous pyridine or dichloromethane under nitrogen atmosphere. The reaction proceeds at 50–60°C for 12–24 hours, facilitating N-acylation at the sphingosine amine group. The molar ratio of lyso-sulfatide to palmitoyl chloride is critical; a 1:5 ratio maximizes yield while minimizing diacylation byproducts. Post-reaction, the mixture is evaporated, resuspended in chloroform, and washed with aqueous sodium bicarbonate to remove unreacted acyl chloride.

Solvent and Reaction Optimization

The choice of solvent significantly impacts acylation efficiency. Pyridine, though toxic, acts as both solvent and acid scavenger, achieving yields >80%. Alternatives like dimethylformamide (DMF) or tetrahydrofuran (THF) require longer reaction times (48 hours) but reduce toxicity concerns. Catalytic DMAP (4-dimethylaminopyridine) enhances acylation rates by 30% in non-pyridine systems.

Table 1: Comparison of Reacylation Conditions

SolventTemperature (°C)Time (h)Yield (%)Byproducts (%)
Pyridine6012825
DMF60486512
THF + DMAP5024758

Direct Chemical Synthesis from Ceramide Precursors

An alternative route involves de novo synthesis from ceramide analogs. Ceramide (C16:0) is galactosylated using UDP-galactose and ceramide galactosyltransferase (CGT), followed by sulfation with 3′-phosphoadenosine 5′-phosphosulfate (PAPS) via cerebroside sulfotransferase (CST). While enzymatically efficient, this method requires specialized lipid-handling techniques to maintain enzyme activity and substrate solubility.

Enzymatic Biosynthesis Pathways

In Vitro Enzymatic Assembly

Recombinant CGT and CST enable scalable production of this compound. CGT catalyzes the transfer of galactose from UDP-galactose to ceramide, forming galactocerebroside (GalC). CST subsequently sulfates GalC at the 3′-OH position of galactose. The reaction is conducted in micellar systems (e.g., Triton X-100) to solubilize substrates, with optimal activity at pH 7.4 and 37°C.

Key Challenges :

  • PAPS regeneration systems are required for cost-effective large-scale synthesis.

  • Product inhibition occurs at sulfatide concentrations >0.5 mM.

Cell-Based Production Systems

Overexpression of CGT and CST in mammalian cells (e.g., HEK293) allows in situ synthesis. H4 neuroglioma cells transfected with APP (amyloid precursor protein) mutants produce sulfatide-enriched vesicles, which are isolated via sucrose density centrifugation. This method yields biologically active sulfatides but requires extensive purification to remove contaminating lipids.

Purification Techniques

Chromatographic Methods

Crude sulfatide mixtures are purified using silica gel chromatography with chloroform/methanol/water (65:25:4, v/v) as the eluent. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) achieves >95% purity, with retention times of 12–14 minutes for this compound.

Vesicle Reconstitution

For functional studies, sulfatides are incorporated into unilamellar vesicles. Lipid films (8 μmol total lipid) are hydrated in buffer, sonicated (4 min, 40% duty cycle), and extruded through 100-nm polycarbonate membranes. Dynamic light scattering confirms vesicle size homogeneity (PDI <0.2).

Structural and Physicochemical Characterization

Thermal Behavior

Differential scanning calorimetry (DSC) reveals that anhydrous this compound undergoes a phase transition at 93°C (ΔH = 5.5 kcal/mol). Hydration reduces the transition temperature to 49°C (ΔH = 8.2 kcal/mol) at 20 wt% water content, indicating stabilized bilayer formation.

Table 2: Thermal Properties of Hydrated C16:0-GalSulf

Hydration (wt%)Transition Temp (°C)Enthalpy (kcal/mol)
0935.5
20498.2
40498.1

X-ray Diffraction Analysis

X-ray diffraction at 20°C shows sharp reflections at 4.4 Å, 4.1 Å, and 3.8 Å, characteristic of gel-phase bilayers. At 60°C, a broad 4.5 Å reflection confirms transition to a liquid-crystalline phase. Bilayer periodicity (64 Å) remains constant across hydrations (30–60 wt%), suggesting rigid packing in the gel state.

Nuclear Magnetic Resonance (NMR)

¹H-NMR of the sulfated galactose head group shows distinct signals at δ 4.25 ppm (C3-H) and δ 4.02 ppm (C6-H), confirming sulfation at the 3′-position. Paramagnetic relaxation enhancement (PRE) studies validate the orientation of the Y38 residue in sulfatide-binding proteins relative to the lipid monolayer.

Applications in Biomedical Research

Amyloid-β Peptide Clearance

Sulfatide-enriched vesicles enhance apolipoprotein E (apoE)-mediated uptake of amyloid-β (Aβ) in neuronal cells, reducing extracellular Aβ aggregates by 40%. ApoE4 isoforms show diminished efficacy, implicating sulfatides in Alzheimer’s disease pathogenesis.

Myelin Inhibition Studies

C16:0-GalSulf acts as a myelin-associated inhibitor, suppressing neurite outgrowth in retinal ganglion cells (RGCs) at IC₅₀ = 10 μM . Co-culture with neurotrophic factors (BDNF, CNTF) reverses this inhibition, highlighting therapeutic potential.

Q & A

Q. What are the established analytical techniques for characterizing N-Hexadecanoyl-sulfatide in biological samples?

Methodological Answer: To characterize this compound, researchers should combine chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is optimal for separating and identifying sulfatides based on retention times and mass-to-charge ratios . Nuclear magnetic resonance (NMR) spectroscopy can confirm structural details, particularly the sulfate ester group and acyl chain conformation. For reproducibility, protocols must specify solvent systems (e.g., chloroform-methanol mixtures), column types (C18 reverse-phase), and ionization modes (negative-ion ESI for sulfatides) . Always validate results against standardized reference databases like NIST Chemistry WebBook for lipidomic profiles .

Basic Research Question

Q. How should researchers design a synthesis protocol for this compound?

Methodological Answer: Synthesis protocols should follow a stepwise approach:

Acylation : React sulfatide precursors (e.g., galactosylceramide) with hexadecanoyl chloride under anhydrous conditions.

Purification : Use silica gel chromatography with gradient elution (hexane:ethyl acetate) to isolate intermediates.

Sulfation : Introduce the sulfate group using sulfur trioxide-triethylamine complex in dimethylformamide.

Validation : Confirm purity via thin-layer chromatography (TLC) and quantify yield gravimetrically.
Document all steps exhaustively to enable replication, including solvent ratios, reaction times, and temperature controls .

Advanced Research Question

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?

Methodological Answer: Contradictions in bioactivity data often arise from variability in sample preparation or assay conditions. To address this:

  • Standardize Models : Use isogenic cell lines or genetically uniform animal models to reduce biological variability.
  • Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to identify threshold effects.
  • Meta-Analysis : Systematically compare existing studies using tools like PRISMA guidelines, focusing on variables such as lipid solubility, buffer composition, and incubation times .
  • Orthogonal Assays : Validate findings with complementary techniques (e.g., surface plasmon resonance for binding affinity vs. fluorescence polarization for membrane integration) .

Advanced Research Question

Q. How can researchers investigate the role of this compound in cellular signaling pathways?

Methodological Answer: To elucidate signaling mechanisms:

Knockdown/Overexpression Models : Use CRISPR-Cas9 or siRNA to modulate sulfatide levels and observe downstream effects on kinases (e.g., PKC isoforms) .

Lipid Raft Isolation : Employ sucrose density centrifugation to isolate membrane microdomains enriched with sulfatides, followed by proteomic analysis of associated signaling proteins .

Dynamic Tracking : Incorporate deuterated or fluorescently tagged sulfatides (e.g., BODIPY-labeled analogs) for live-cell imaging to monitor trafficking in real time .

Pathway Inhibition : Apply pharmacological inhibitors (e.g., U73122 for phospholipase C) to dissect sulfatide-dependent signaling nodes .

Basic Research Question

Q. What are the best practices for quantifying this compound in complex lipid mixtures?

Methodological Answer: Quantification requires:

  • Internal Standards : Use deuterated sulfatides (e.g., d₃-N-Hexadecanoyl-sulfatide) to correct for ionization efficiency in MS .
  • Calibration Curves : Prepare serial dilutions of purified standards (0.1–100 ng/µL) and validate linearity (R² > 0.99).
  • Data Normalization : Express concentrations relative to total protein content or phospholipid phosphorus in samples .

Advanced Research Question

Q. How to analyze the structural determinants of this compound’s interaction with membrane proteins?

Methodological Answer: Employ a multi-modal approach:

Molecular Dynamics (MD) Simulations : Model sulfatide-protein interactions using software like GROMACS, focusing on hydrogen bonding and hydrophobic contacts .

Crosslinking-MS : Use bifunctional crosslinkers (e.g., DSS) to stabilize transient interactions, followed by tryptic digestion and peptide identification .

Circular Dichroism (CD) : Monitor conformational changes in proteins upon sulfatide binding in lipid bilayers .

Free Energy Calculations : Apply MM-PBSA methods to quantify binding affinities from MD trajectories .

Basic Research Question

Q. What are the critical controls for ensuring reproducibility in sulfatide-related experiments?

Methodological Answer: Essential controls include:

  • Negative Controls : Use lipid-free vesicles or sulfatide-deficient cell lines (e.g., CRISPR knockouts).
  • Solvent Controls : Account for effects of detergents (e.g., Triton X-100) used in lipid solubilization.
  • Batch Validation : Test multiple synthetic batches of this compound for consistency in purity (>98% by HPLC) and bioactivity .

Advanced Research Question

Q. How to address conflicting data on the pro- vs. anti-inflammatory effects of this compound?

Methodological Answer: Reconcile discrepancies by:

  • Context-Specific Analysis : Test sulfatides in distinct immune cell types (e.g., macrophages vs. T cells) and activation states (M1/M2 polarization).
  • Lipidomic Profiling : Correlate sulfatide levels with eicosanoid or cytokine signatures using LC-MS/MS .
  • In Vivo Models : Compare outcomes in acute (LPS-induced) vs. chronic (collagen-induced arthritis) inflammation models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.